
1-(4-(3-(Piridazin-3-iloxi)pirrolidin-1-carbonil)piperidin-1-il)etanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone is a complex organic compound that features a pyridazine ring, a pyrrolidine ring, and a piperidine ring. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to 1-(4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone. For instance, derivatives of pyrimidine and pyridazine have shown promising antibacterial activity against various strains, including Staphylococcus aureus and Klebsiella pneumoniae. In vitro assays demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to or lower than established antibiotics like cefazolin .
Anticancer Activity
Compounds containing pyridazine moieties have been investigated for their anticancer properties. The structure of 1-(4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone suggests potential interactions with cancer-related targets. Research indicates that similar compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .
Structure-Activity Relationship (SAR)
The SAR studies of related compounds reveal critical insights into the design of more effective derivatives. For example, modifications in the piperidine and pyrrolidine rings significantly affect the biological activity of these compounds. The introduction of electron-withdrawing or electron-donating groups can enhance potency against specific biological targets, such as NAPE-PLD inhibitors, which are relevant in pain and inflammation pathways .
Compound Modification | Effect on Activity |
---|---|
Electron-withdrawing groups on piperidine | Increased potency against NAPE-PLD |
Variations in pyrrolidine substituents | Altered binding affinity and selectivity |
Case Studies
Several case studies have documented the synthesis and evaluation of derivatives based on the core structure of 1-(4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone:
- Antibacterial Activity Assessment : A study synthesized a series of pyridazine derivatives and evaluated their antibacterial activity through agar diffusion methods. Results indicated that modifications at the 4-position of the piperidine ring enhanced antibacterial efficacy, with some compounds showing MIC values significantly lower than traditional antibiotics .
- Anticancer Evaluation : Another investigation focused on the anticancer properties of pyrrolidine-containing compounds. The study reported that specific substitutions led to enhanced cytotoxicity against breast cancer cell lines, suggesting a potential pathway for developing targeted cancer therapies .
Mecanismo De Acción
Target of action
Pyrrolidines and pyridazines are classes of compounds that have been found to interact with a variety of biological targets. For example, pyrrolidines have been used to obtain compounds for the treatment of human diseases . Pyridazines have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Mode of action
The mode of action of these compounds can vary greatly depending on their specific structure and the target they interact with. For instance, some pyrrolidines have shown excellent potency towards RORγt but suffered from undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .
Pharmacokinetics
The pharmacokinetic properties of these compounds can also vary widely. Factors such as the compound’s structure, its formulation, and the route of administration can all influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, followed by the formation of the pyrrolidine and piperidine rings. Key steps include:
Formation of Pyridazine Ring: This can be achieved through cyclization reactions involving hydrazine and diketones.
Synthesis of Pyrrolidine Ring: Pyrrolidine rings are often synthesized via cyclization of amino acids or through the reduction of pyrroles.
Formation of Piperidine Ring: Piperidine rings can be synthesized through hydrogenation of pyridines or via cycloaddition reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can convert ketones to alcohols or amines.
Substitution: This can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions vary depending on the substituent, but can include the use of halogens or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone have similar structures and biological activities.
Pyrrolidine Derivatives: These include compounds with pyrrolidine rings, known for their medicinal properties.
Piperidine Derivatives: Piperidine-based compounds are widely used in pharmaceuticals.
Uniqueness
1-(4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone is unique due to its combination of three different heterocyclic rings, which can confer a wide range of biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Actividad Biológica
1-(4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone, identified by CAS number 2034319-44-1, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-(4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone is C16H22N4O3 with a molecular weight of 318.37 g/mol. The compound features a pyridazine ring, a pyrrolidine ring, and a piperidine moiety, contributing to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₂N₄O₃ |
Molecular Weight | 318.37 g/mol |
CAS Number | 2034319-44-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
1. Enzyme Inhibition
Research indicates that derivatives containing piperidine and pyrrolidine structures often exhibit inhibitory effects on enzymes such as soluble epoxide hydrolase (sEH). This inhibition can affect lipid metabolism and inflammation pathways, suggesting potential applications in cardiovascular diseases and inflammation-related disorders .
2. Anticancer Activity
Studies have shown that compounds similar to 1-(4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone possess anticancer properties. For instance, piperidine derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of NF-kB signaling pathways .
3. Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly in the context of Alzheimer's disease. Compounds with similar piperidine structures have demonstrated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for managing cholinergic deficits in neurodegenerative diseases .
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound and its analogs:
Case Study 1: Anticancer Properties
A study investigated the cytotoxic effects of piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that these compounds exhibited superior cytotoxicity compared to standard treatments like bleomycin, highlighting their potential as novel anticancer agents .
Case Study 2: Neuroprotective Potential
In a preclinical model for Alzheimer's disease, a compound structurally related to 1-(4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone was shown to improve cognitive function by enhancing cholinergic transmission through AChE inhibition. These findings support further investigation into its therapeutic potential for neurodegenerative disorders .
Propiedades
IUPAC Name |
1-[4-(3-pyridazin-3-yloxypyrrolidine-1-carbonyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-12(21)19-8-4-13(5-9-19)16(22)20-10-6-14(11-20)23-15-3-2-7-17-18-15/h2-3,7,13-14H,4-6,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIWSVLDJFEYNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCC(C2)OC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.